1,7-dibenzyl-3-methyl-8-(methylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione
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Overview
Description
1,7-Dibenzyl-3-methyl-8-(methylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione is a synthetic organic compound with the molecular formula C21H20N4O2S. It is a derivative of purine, a heterocyclic aromatic organic compound, and features a unique combination of benzyl, methyl, and methylsulfanyl groups attached to the purine core. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,7-dibenzyl-3-methyl-8-(methylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Material Preparation: The synthesis begins with the preparation of the purine core, which can be derived from commercially available starting materials.
Methylation: The methyl group at the 3 position is introduced via methylation reactions using methyl iodide or similar reagents.
Methylsulfanylation: The methylsulfanyl group at the 8 position is introduced using methylthiolating agents such as methylthiol or dimethyl disulfide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
1,7-Dibenzyl-3-methyl-8-(methylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the benzyl groups or to modify the purine core using reducing agents like lithium aluminum hydride.
Substitution: The benzyl and methylsulfanyl groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, thiols.
Major Products Formed
Sulfoxides and Sulfones: Formed from the oxidation of the methylsulfanyl group.
Debenzylated Products: Formed from the reduction of benzyl groups.
Substituted Purines: Formed from nucleophilic substitution reactions.
Scientific Research Applications
1,7-Dibenzyl-3-methyl-8-(methylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1,7-dibenzyl-3-methyl-8-(methylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids, leading to modulation of their activity.
Pathways Involved: It may influence cellular signaling pathways, gene expression, or metabolic processes, resulting in its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
1,7-Dibenzyl-3-methyl-8-(methylamino)purine-2,6-dione: Similar structure but with a methylamino group instead of a methylsulfanyl group.
1,7-Dibenzyl-3-methyl-8-(propan-2-ylsulfanyl)purine-2,6-dione: Similar structure but with a propan-2-ylsulfanyl group instead of a methylsulfanyl group.
Uniqueness
1,7-Dibenzyl-3-methyl-8-(methylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione is unique due to its specific combination of benzyl, methyl, and methylsulfanyl groups, which confer distinct chemical and biological properties compared to its analogs
Properties
Molecular Formula |
C21H20N4O2S |
---|---|
Molecular Weight |
392.5 g/mol |
IUPAC Name |
1,7-dibenzyl-3-methyl-8-methylsulfanylpurine-2,6-dione |
InChI |
InChI=1S/C21H20N4O2S/c1-23-18-17(19(26)25(21(23)27)14-16-11-7-4-8-12-16)24(20(22-18)28-2)13-15-9-5-3-6-10-15/h3-12H,13-14H2,1-2H3 |
InChI Key |
VLDFQVLSMCKBJE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)CC3=CC=CC=C3)N(C(=N2)SC)CC4=CC=CC=C4 |
Origin of Product |
United States |
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